![molecular formula C6H5ClFNO2S B2924927 4-Chloro-2-fluorobenzenesulfonamide CAS No. 852664-20-1](/img/structure/B2924927.png)
4-Chloro-2-fluorobenzenesulfonamide
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Overview
Description
4-Chloro-2-fluorobenzenesulfonamide is a research chemical used in the preparation of 1,4-diazepane-3,5-dione derivatives . It has a molecular formula of C6H5ClFNO2S and a molecular weight of 209.6258032 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluorobenzenesulfonamide consists of a benzene ring with a chlorine atom and a fluorine atom attached to it, along with a sulfonamide group .Scientific Research Applications
1. Enzyme Inhibition Studies
4-Chloro-2-fluorobenzenesulfonamide has been studied for its binding to human carbonic anhydrases. NMR studies revealed the stoichiometry of this interaction, indicating that it binds as an inhibitor in a specific ratio and undergoes an exchange process at different temperatures. This research enhances the understanding of enzyme-inhibitor interactions, which is crucial for drug design (Dugad & Gerig, 1988).
2. Selective Inhibition of Enzymes
In another study, the introduction of a fluorine atom into certain benzenesulfonamide derivatives, including 4-Chloro-2-fluorobenzenesulfonamide, was found to enhance the selectivity and potency of COX-2 inhibitors. This work has significant implications for the development of selective drugs in treating conditions like rheumatoid arthritis (Hashimoto et al., 2002).
3. Synthesis of Novel Compounds
A novel method was developed for synthesizing 2-chloro enesulfonamides using N-chloro-N-fluorobenzenesulfonamides. This method has shown effectiveness with various styrenes, demonstrating its potential in organic synthesis and drug development (Zhao et al., 2017).
4. Reactivity and Selectivity in Fluorination Reactions
The reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions were fine-tuned by altering substituents. This research is significant in the context of synthesizing enantioselective fluorinated compounds, which are valuable in medicinal chemistry (Wang et al., 2014).
5. Molecular Structure Investigations
Studies on the molecular structure of 4-Chloro-2-fluorobenzenesulfonamide, among other halogen benzenesulfonamides, using various spectroscopic methods, have provided insights into their structural properties. Such studies are essential for understanding the physicochemical properties of these compounds (Karabacak et al., 2009).
6. Catalytic Applications
A catalyst-free aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide was developed. This reaction pathway is significant in organic synthesis, providing a method for forming various useful compounds (Pu et al., 2016).
Safety and Hazards
4-Chloro-2-fluorobenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
4-Chloro-2-fluorobenzenesulfonamide is a derivative of N-Fluorobenzenesulfonimide (NFSI), a commonly used electrophilic fluorinating agent in organic synthesis . The primary targets of this compound are neutral organic molecules, particularly those with reactive organometallic species and malonate anions .
Mode of Action
The compound interacts with its targets through direct fluorination and amination of aromatic C–H bonds . This interaction results in the introduction of a fluorine atom into the target molecule, altering its chemical structure and properties .
Biochemical Pathways
The affected biochemical pathways primarily involve the direct fluorination and amination of (hetero)aromatic C–H bonds . The downstream effects of these alterations can vary widely depending on the specific target molecule and its role in various biological processes.
Pharmacokinetics
NFSI is known for its stability and solubility, which can impact its bioavailability .
properties
IUPAC Name |
4-chloro-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZNIUZKMPEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorobenzenesulfonamide | |
CAS RN |
852664-20-1 |
Source
|
Record name | 4-chloro-2-fluorobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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